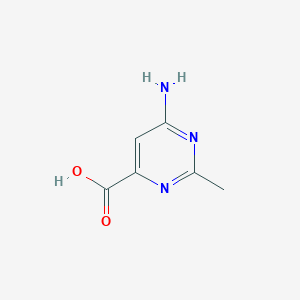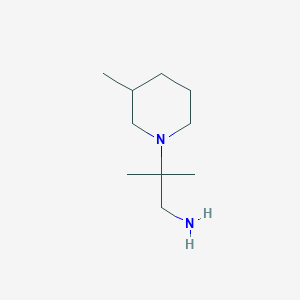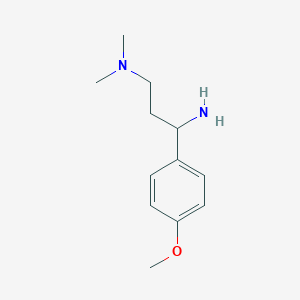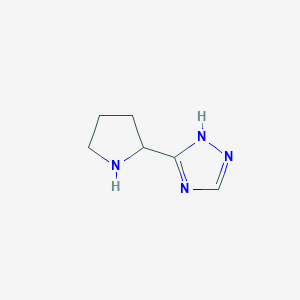![molecular formula C7H8N4 B3307688 Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine CAS No. 933722-68-0](/img/structure/B3307688.png)
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine
Overview
Description
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine is a compound that belongs to the family of N-heterocyclic compounds, specifically pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused, rigid, and planar structure that contains both pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine is a member of the pyrazolo[1,5-a]pyrimidine (PP) family . This family of compounds has been identified as strategic for optical applications . They have also been found to have significant anticancer potential and enzymatic inhibitory activity . .
Mode of Action
It is known that the pp family, to which this compound belongs, has tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
The pp family of compounds, to which this compound belongs, has been found to have significant anticancer potential and enzymatic inhibitory activity . This suggests that these compounds may interact with biochemical pathways related to cancer progression and enzyme function.
Result of Action
The pp family of compounds, to which this compound belongs, has been found to have significant anticancer potential and enzymatic inhibitory activity . This suggests that these compounds may have a range of effects at the molecular and cellular level.
Action Environment
It is known that the pp family of compounds, to which this compound belongs, has tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . This suggests that the action of these compounds may be influenced by environmental factors that affect these properties.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine has been identified as a strategic compound for optical applications . It has been found to interact with various enzymes and proteins, although specific interactions have not been detailed in the literature.
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown potential anticancer activity and enzymatic inhibitory activity .
Molecular Mechanism
It is known that related pyrazolo[1,5-a]pyrimidines can act as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidin-6-ylmethanamine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the 6-position. One common method involves the use of 5-amino-6-(phenydiazenyl)pyrazolo[1,5-a]pyrimidines, which undergoes a series of reactions to introduce the amine group at the 6-position . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to pyrazolo[1,5-a]pyrimidin-6-ylmethanamine include:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
This compound is unique due to its specific functionalization at the 6-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSDCLIYOIEAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933722-68-0 | |
| Record name | {pyrazolo[1,5-a]pyrimidin-6-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)
![1H-Benzo[D]imidazole-7-acetic acid](/img/structure/B3307642.png)





![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)




